molecular formula C8H9ClN2O2 B13856401 Methyl 3-(6-chloropyrazin-2-yl)propanoate

Methyl 3-(6-chloropyrazin-2-yl)propanoate

Cat. No.: B13856401
M. Wt: 200.62 g/mol
InChI Key: PGZAGBXRNPCTFK-UHFFFAOYSA-N
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Description

Methyl 3-(6-chloropyrazin-2-yl)propanoate: is an organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a chloropyrazine ring. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-chloropyrazin-2-yl)propanoate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

6-chloropyrazine-2-carboxylic acid+methanolcatalystMethyl 3-(6-chloropyrazin-2-yl)propanoate+water\text{6-chloropyrazine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 6-chloropyrazine-2-carboxylic acid+methanolcatalyst​Methyl 3-(6-chloropyrazin-2-yl)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(6-chloropyrazin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products:

    Oxidation: Methyl 3-(6-chloropyrazin-2-yl)propanoic acid.

    Reduction: Methyl 3-(6-chloropyrazin-2-yl)propanol.

    Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(6-chloropyrazin-2-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules.

Comparison with Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Methyl 3-(2-pyridyl)propanoate
  • Methyl 3-(4-chlorophenyl)propanoate

Comparison: Methyl 3-(6-chloropyrazin-2-yl)propanoate is unique due to the presence of the chloropyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the chlorine atom on the pyrazine ring can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the pyrazine ring’s electronic properties can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-(6-chloropyrazin-2-yl)propanoate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)3-2-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3

InChI Key

PGZAGBXRNPCTFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=CC(=N1)Cl

Origin of Product

United States

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